molecular formula C4H4N2OS B1350325 Formamide, N-2-thiazolyl- CAS No. 25602-39-5

Formamide, N-2-thiazolyl-

Cat. No.: B1350325
CAS No.: 25602-39-5
M. Wt: 128.15 g/mol
InChI Key: POOAXOGRBVEUFA-UHFFFAOYSA-N
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Description

Formamide, N-2-thiazolyl- (also known as N-formylthiazole and N-formylthiazoline) is an organic compound with the molecular formula C4H6N2S. It is a colorless and odorless liquid with a boiling point of 105°C and a melting point of -27°C. Formamide is a versatile building block in organic synthesis and is used in a variety of applications, including the synthesis of pharmaceuticals, polymers, and agrochemicals.

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives are widely recognized for their bioactive properties, making them valuable in medicinal chemistry research. Thiazole, as a bioactive scaffold, plays a critical role in the development of therapeutics, showing a wide range of biological activities including antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory activities. The significance of thiazole compounds is further underscored by their presence in numerous currently available therapeutics. Research has been directed towards synthesizing thiazole and related compounds, highlighting their potential in discovering new drug molecules with novel modes of action. The therapeutic use of thiazole derivatives has seen a renewed interest, driven by the influx of scientific articles and patents indicating their potential in anti-infective and anticancer applications (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).

Formamide in Biological and Environmental Toxicology

Formamide and its derivatives, including N,N-dimethylformamide, have been subject to extensive research due to their commercial importance and the biological consequences of exposure. The biological responses to these chemicals vary, reflecting both the biology of the material and its usage. Information on the environmental toxicology of formamide has expanded, indicating its significance beyond mere industrial applications. The biological effects of formamide derivatives are considered separately, acknowledging the qualitative and quantitative variations among these chemicals (Kennedy, 2001).

Mechanism of Action

Target of Action

Formamide, N-2-thiazolyl-, also known as N-Thiazol-2-yl-formamide, primarily targets tissue macromolecules . It has been found to bind with proteins, RNA, and DNA in both target and non-target organs .

Mode of Action

The compound interacts with its targets through a process of binding. The urinary bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide was found to bind with tissue macromolecules in vivo . The deformylated metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole, reacted with transfer RNA upon reduction with sodium dithionite in vitro to give adduct(s) that also appeared to be RNase resistant .

Biochemical Pathways

It is known that the compound or its metabolites react in vivo with protein and nucleic acid of both target and non-target organs .

Pharmacokinetics

It is known that the compound was given orally to rats in a study, suggesting that it can be absorbed through the digestive tract .

Result of Action

The compound’s action results in the binding of tissue macromolecules, which can lead to various effects. For instance, it has been associated with the development of renal pelvic tumors in the Sprague-Dawley strain . The compound’s binding levels were found to be elevated in germfree rats .

Action Environment

The action, efficacy, and stability of Formamide, N-2-thiazolyl- can be influenced by environmental factors. For example, chronic urinary tract infection was found to enhance tumor development in FANFT-induced urinary tract carcinogenesis . This suggests that the compound’s action can be influenced by the presence of certain bacteria in the urinary tract.

Biochemical Analysis

Biochemical Properties

Formamide, N-2-thiazolyl-, plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with prostaglandin endoperoxide synthetase, an enzyme involved in the metabolism of fatty acids . The interaction between Formamide, N-2-thiazolyl-, and prostaglandin endoperoxide synthetase is characterized by a cooxidative process, where the compound is metabolized in the presence of specific fatty acids . Additionally, Formamide, N-2-thiazolyl-, has been found to inhibit the activity of certain enzymes, such as nitroreductase and xanthine oxidase, further highlighting its role in biochemical reactions .

Cellular Effects

Formamide, N-2-thiazolyl-, exerts significant effects on various types of cells and cellular processes. In particular, this compound has been associated with the development of renal pelvic tumors in rats . The exposure to Formamide, N-2-thiazolyl-, leads to urothelial hyperplasia and papillomatosis, indicating its impact on cell proliferation and differentiation . Furthermore, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its carcinogenic potential .

Molecular Mechanism

The molecular mechanism of action of Formamide, N-2-thiazolyl-, involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. For instance, Formamide, N-2-thiazolyl-, binds to prostaglandin endoperoxide synthetase, leading to its cooxidative metabolism . Additionally, the compound inhibits the activity of enzymes such as nitroreductase and xanthine oxidase, which are involved in various metabolic pathways . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Formamide, N-2-thiazolyl-, have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that chronic exposure to Formamide, N-2-thiazolyl-, leads to the development of urinary tract tumors in rats over an extended period . The compound’s stability and degradation products may contribute to its carcinogenic potential, highlighting the importance of temporal effects in understanding its biological activity.

Dosage Effects in Animal Models

The effects of Formamide, N-2-thiazolyl-, vary with different dosages in animal models. In studies involving rats, higher doses of the compound have been associated with an increased incidence of renal pelvic tumors . Additionally, chronic exposure to Formamide, N-2-thiazolyl-, at high doses has been linked to urothelial hyperplasia and papillomatosis . These findings suggest that the compound’s toxic and adverse effects are dose-dependent, with higher doses leading to more severe outcomes.

Metabolic Pathways

Formamide, N-2-thiazolyl-, is involved in several metabolic pathways, particularly those mediated by prostaglandin endoperoxide synthetase . The compound undergoes cooxidative metabolism in the presence of specific fatty acids, resulting in the formation of various metabolites . Additionally, Formamide, N-2-thiazolyl-, inhibits the activity of enzymes such as nitroreductase and xanthine oxidase, further influencing its metabolic fate . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Formamide, N-2-thiazolyl-, within cells and tissues are critical to its biological activity. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Formamide, N-2-thiazolyl-, accumulates in specific tissues, such as the renal pelvis, where it exerts its carcinogenic effects . Understanding the transport and distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Subcellular Localization

Formamide, N-2-thiazolyl-, exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize within the urothelial cells of the urinary bladder, where it induces hyperplasia and papillomatosis . Additionally, Formamide, N-2-thiazolyl-, may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biological effects . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c7-3-6-4-5-1-2-8-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOAXOGRBVEUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395731
Record name Formamide, N-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25602-39-5
Record name Formamide, N-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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